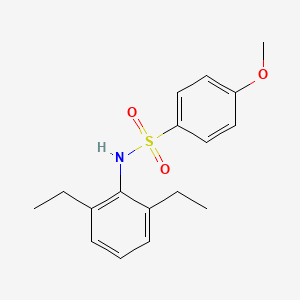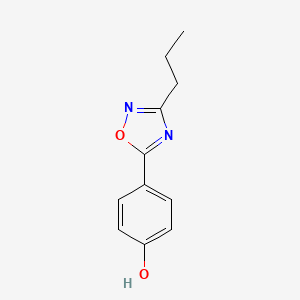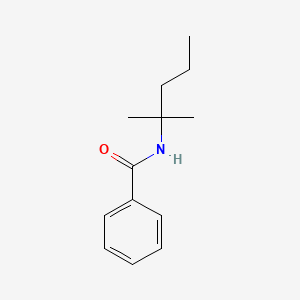
2-adamantyl(2,4,5-trimethoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-adamantyl(2,4,5-trimethoxybenzyl)amine, also known as AOTA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug development. AOTA is a derivative of 2,4,5-trimethoxybenzylamine and adamantane, and it possesses a unique chemical structure that makes it an attractive candidate for various biomedical applications.
Mécanisme D'action
2-adamantyl(2,4,5-trimethoxybenzyl)amine exerts its pharmacological effects by inhibiting the activity of monoamine oxidase enzymes, which are responsible for the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of these enzymes, this compound increases the levels of these neurotransmitters in the brain, leading to an improvement in mood, cognition, and motor function.
Biochemical and Physiological Effects:
This compound has been shown to exert several biochemical and physiological effects, including the modulation of neurotransmitter levels, the regulation of oxidative stress, and the inhibition of pro-inflammatory cytokines. These effects are believed to contribute to the therapeutic potential of this compound in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-adamantyl(2,4,5-trimethoxybenzyl)amine is its potent activity as a monoamine oxidase inhibitor, which makes it a promising candidate for drug development. However, this compound also exhibits several limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
Despite the promising results obtained from preclinical studies, further research is needed to fully elucidate the therapeutic potential of 2-adamantyl(2,4,5-trimethoxybenzyl)amine. Some of the future directions that could be explored include the optimization of the synthesis method to improve the yield and purity of the compound, the evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models, and the investigation of its potential applications in the treatment of other neurological disorders.
Méthodes De Synthèse
The synthesis of 2-adamantyl(2,4,5-trimethoxybenzyl)amine can be achieved through a multi-step process involving the reaction of 2,4,5-trimethoxybenzylamine with adamantane-2-carboxylic acid, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through purification and recrystallization techniques.
Applications De Recherche Scientifique
2-adamantyl(2,4,5-trimethoxybenzyl)amine has been extensively studied for its potential applications in drug development, particularly in the field of neuropharmacology. Several studies have shown that this compound exhibits significant activity as a monoamine oxidase inhibitor, which makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-22-17-10-19(24-3)18(23-2)9-16(17)11-21-20-14-5-12-4-13(7-14)8-15(20)6-12/h9-10,12-15,20-21H,4-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGQNVHLEVQNKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNC2C3CC4CC(C3)CC2C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5755669.png)


![1-cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]ethanone](/img/structure/B5755689.png)
![2,5-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755694.png)
![N-(2-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5755702.png)


![2-{[3-(5-methyl-2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5755734.png)
![N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5755735.png)
![6-(4-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5755744.png)


![4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755782.png)